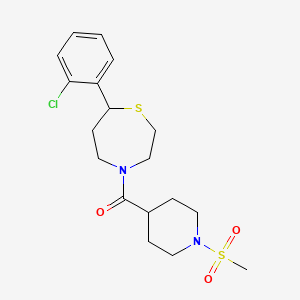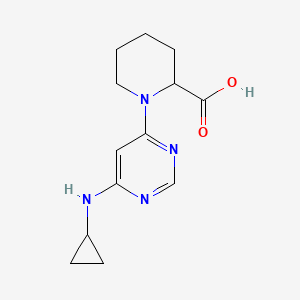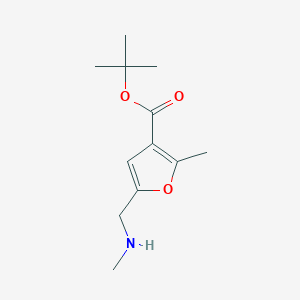
5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.68 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClN3O2/c11-7-6-12-10 (13-8 (7)9 (15)16)14-4-2-1-3-5-14/h6H,1-5H2, (H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a predicted melting point of 155.89°C and a predicted boiling point of approximately 456.1°C at 760 mmHg . The compound’s density is predicted to be approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.60 . The pKa values are predicted to be pKa: -0.14 and pKb: 3.8 .科学的研究の応用
Synthesis and Chemical Properties
- The compound 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid and its derivatives have been studied for their synthesis and chemical properties. For instance, Schlosser, Lefebvre, and Ondi (2006) explored the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, which includes compounds structurally related to this compound. This research highlights the stability of 5-pyrimidyllithium species when flanked by electron-withdrawing substituents, such as chlorine, in the synthesis of carboxylic acids (Schlosser, Lefebvre, & Ondi, 2006).
Pharmaceutical Applications
- In the realm of pharmaceutical research, compounds related to this compound have been synthesized as key intermediates in the development of potent inhibitors. Zhang et al. (2009) described a practical synthesis of a related compound, which is significant in the preparation of deoxycytidine kinase inhibitors, indicating its potential use in cancer treatment (Zhang et al., 2009).
Chemical Reactivity and Synthesis
- The reactivity of substituted pyrimidines with piperidine has been a subject of study, shedding light on the synthetic pathways and mechanisms. Allen, Buckland, and Hutley (1980) investigated the nucleophilic displacement of chlorine from 2-chloro-5-heteroaryl pyrimidines by piperidine, revealing insights into the electronic effects of the 5-substituent on reactivity (Allen, Buckland, & Hutley, 1980).
Corrosion Inhibition
- Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including compounds structurally akin to this compound, for predicting their inhibition efficiencies on the corrosion of iron. This study highlights the potential application of these compounds in corrosion inhibition (Kaya et al., 2016).
Crystallography and Material Science
- The crystallographic properties of pyrimidine derivatives have been explored in material science. Rajam, Muthiah, Butcher, Jasinski, and Wikaira (2018) designed cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, demonstrating the diverse applications of pyrimidine derivatives in crystal engineering and material science (Rajam et al., 2018).
作用機序
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been reported to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
Based on the reported activity of similar compounds, it could potentially interact with its targets, such as tubulin, leading to the inhibition of polymerization . This interaction could disrupt the normal functioning of cells, particularly those in the process of division or growth.
Biochemical Pathways
Given the potential target of tubulin, it could impact the microtubule dynamics within cells, affecting processes such as cell division and intracellular transport .
Result of Action
The molecular and cellular effects of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid’s action would likely be related to its potential antiproliferative activity. By inhibiting tubulin polymerization, it could disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, presence of other interacting molecules, and temperature . .
特性
IUPAC Name |
5-chloro-2-piperidin-1-ylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXMJFAGUNZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)

![3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2872930.png)
![2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2872931.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2872934.png)

![N~5~-(2,5-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2872938.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2872942.png)


![5-(4-Chlorophenyl)-4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2872945.png)

